(8xi)-2,4-Dibromo-17-oxoestra-1,3,5(10)-trien-3-yl acetate
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Overview
Description
(8xi)-2,4-Dibromo-17-oxoestra-1,3,5(10)-trien-3-yl acetate is a synthetic organic compound belonging to the class of steroidal esters. This compound is characterized by the presence of bromine atoms at the 2 and 4 positions, a ketone group at the 17 position, and an acetate ester group at the 3 position of the estratriene backbone. It is of interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8xi)-2,4-Dibromo-17-oxoestra-1,3,5(10)-trien-3-yl acetate typically involves multiple steps starting from a suitable steroidal precursor. The key steps include:
Bromination: Introduction of bromine atoms at the 2 and 4 positions using brominating agents such as bromine or N-bromosuccinimide (NBS) under controlled conditions.
Oxidation: Conversion of the hydroxyl group at the 17 position to a ketone using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Acetylation: Formation of the acetate ester at the 3 position by reacting the hydroxyl group with acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and oxidation steps, and efficient purification techniques like recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(8xi)-2,4-Dibromo-17-oxoestra-1,3,5(10)-trien-3-yl acetate undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at the 17-ketone group.
Reduction: Reduction of the 17-ketone group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions at the bromine positions.
Hydrolysis: Hydrolysis of the acetate ester to yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent.
Reduction: NaBH4, lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as thiols, amines.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of carboxylic acids or further oxidized products.
Reduction: Formation of 17-hydroxy derivatives.
Substitution: Formation of substituted derivatives at the 2 and 4 positions.
Hydrolysis: Formation of the corresponding alcohol.
Scientific Research Applications
(8xi)-2,4-Dibromo-17-oxoestra-1,3,5(10)-trien-3-yl acetate has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (8xi)-2,4-Dibromo-17-oxoestra-1,3,5(10)-trien-3-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to steroid receptors, modulating their activity and influencing gene expression. Additionally, it may interfere with enzymatic pathways involved in steroid metabolism, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
Estradiol: A natural estrogen with similar steroidal structure but without bromine substitutions.
Testosterone: An androgen with a similar backbone but different functional groups.
Corticosterone: A glucocorticoid with a similar structure but different functional groups.
Uniqueness
(8xi)-2,4-Dibromo-17-oxoestra-1,3,5(10)-trien-3-yl acetate is unique due to the presence of bromine atoms at specific positions, which can significantly alter its chemical reactivity and biological activity compared to other steroidal compounds.
Properties
Molecular Formula |
C20H22Br2O3 |
---|---|
Molecular Weight |
470.2 g/mol |
IUPAC Name |
[(9S,13S,14S)-2,4-dibromo-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C20H22Br2O3/c1-10(23)25-19-16(21)9-14-11-7-8-20(2)15(5-6-17(20)24)12(11)3-4-13(14)18(19)22/h9,11-12,15H,3-8H2,1-2H3/t11-,12?,15-,20-/m0/s1 |
InChI Key |
YFXBZZWBPIJJDQ-RDFPQIHPSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C2[C@H]3CC[C@]4([C@H](C3CCC2=C1Br)CCC4=O)C)Br |
Canonical SMILES |
CC(=O)OC1=C(C=C2C3CCC4(C(C3CCC2=C1Br)CCC4=O)C)Br |
Origin of Product |
United States |
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